Scaffold-Specific LSD1 Inhibition: Pyrrolo[2,3-c]pyridine vs. GSK-354 and Other Heterocycles
Derivatives based on the 2-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold exhibit remarkable potency against lysine-specific demethylase 1 (LSD1). A lead compound (46, LSD1-UM-109) demonstrated an IC50 of 3.1 nM in enzymatic assays, which is 42-fold more potent than the previously reported LSD1 inhibitor GSK-354 (IC50 = 130 nM) [1]. In cellular assays, this scaffold-derived compound achieved IC50 values of 0.6 nM in MV4-11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells, representing 20-fold and 193-fold improvements over GSK-354, respectively [1].
| Evidence Dimension | LSD1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 3.1 nM (Compound 46, derived from pyrrolo[2,3-c]pyridine scaffold) |
| Comparator Or Baseline | GSK-354: IC50 = 130 nM |
| Quantified Difference | 42-fold more potent |
| Conditions | LSD1 enzymatic assay |
Why This Matters
This quantitative superiority in LSD1 inhibition demonstrates that the pyrrolo[2,3-c]pyridine core is essential for achieving sub-nanomolar cellular potency, which is critical for developing effective epigenetic cancer therapies.
- [1] Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395. View Source
